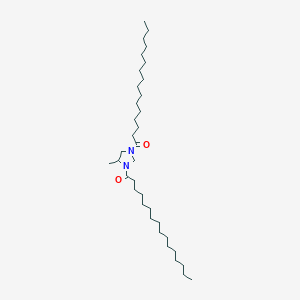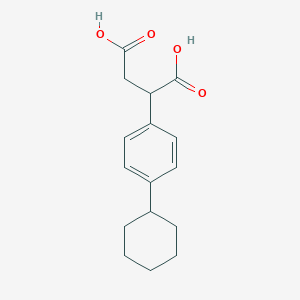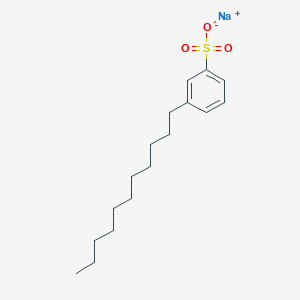
Benzenesulfonic acid, undecyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, undecyl-, sodium salt is an organosulfur compound with the molecular formula C17H27NaO3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an undecyl group and the compound is neutralized with sodium. This compound is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, undecyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the undecyl group. The general steps are as follows:
Sulfonation of Benzene: Benzene is treated with fuming sulfuric acid (oleum) to produce benzenesulfonic acid. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Alkylation: The benzenesulfonic acid is then reacted with an undecyl halide (e.g., undecyl chloride) in the presence of a base to introduce the undecyl group. [ \text{C}{17}\text{H}_{27}\text{SO}_3\text{H} + \text{HCl} ]
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt. [ \text{C}{27}\text{SO}{17}\text{H}_{27}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by alkylation with undecyl chloride and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, undecyl-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other bases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products
Substitution: Products include various substituted benzenesulfonic acid derivatives.
Oxidation: Oxidation products include sulfonic acid derivatives with higher oxidation states.
Hydrolysis: Hydrolysis products include benzenesulfonic acid and undecyl alcohol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, undecyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, undecyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of detergents.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sodium dodecylbenzenesulfonate
Uniqueness
Benzenesulfonic acid, undecyl-, sodium salt is unique due to its specific alkyl chain length (undecyl group), which provides distinct surfactant properties compared to other sulfonic acids with shorter or longer alkyl chains. This makes it particularly effective in applications requiring moderate hydrophobicity and hydrophilicity balance.
Propiedades
Número CAS |
27636-75-5 |
|---|---|
Fórmula molecular |
C17H27NaO3S |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
sodium;3-undecylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)21(18,19)20;/h11,13-15H,2-10,12H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
CZPODFALZXLJJI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


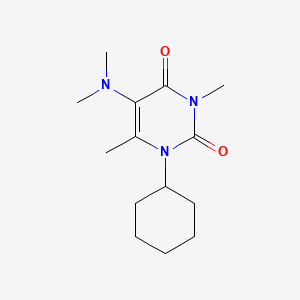
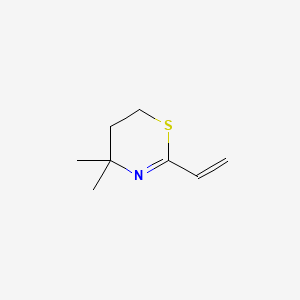
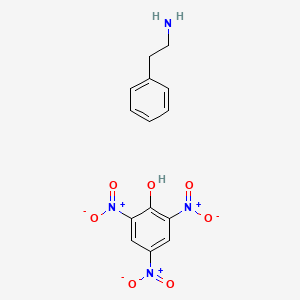
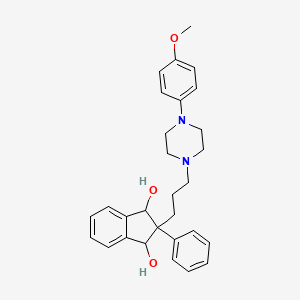
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
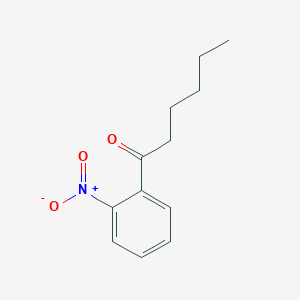
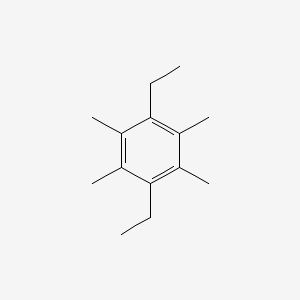
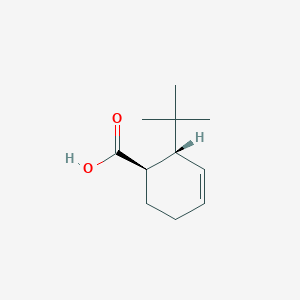
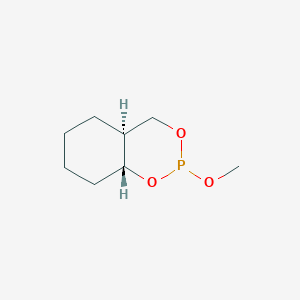
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)

